molecular formula C19H20BrNO4 B2363716 Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate CAS No. 338750-65-5

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate

Cat. No.: B2363716
CAS No.: 338750-65-5
M. Wt: 406.276
InChI Key: NUVHKLTUPBVATC-NHDPSOOVSA-N
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Description

  • A 4-bromo-2-methoxyphenyl core.
  • An (E)-iminomethyl group at the 6-position, substituted with a 4-methylphenyl moiety.
  • An ethyl acetate ester at the 2-position of the phenoxy ring.

This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, alongside a sterically bulky imine substituent, which collectively influence its physicochemical and reactivity properties .

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-4-24-18(22)12-25-19-14(9-15(20)10-17(19)23-3)11-21-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVHKLTUPBVATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Design

The target compound comprises three key structural motifs:

  • A 4-bromo-2-methoxyphenoxy core, which provides electron-withdrawing and directing groups for subsequent reactions.
  • A Schiff base (–N=CH–) formed between the aromatic aldehyde and 4-methylaniline.
  • An ethyl acetate side chain introduced via esterification.

Retrosynthetic analysis suggests two primary routes:

  • Route A : Late-stage imine formation after constructing the brominated methoxyphenoxy acetate.
  • Route B : Early-stage Schiff base synthesis followed by bromination and esterification.

Preparation Methodologies

Route A: Sequential Bromination, Esterification, and Imine Formation

Synthesis of 4-Bromo-2-Methoxyphenol

4-Bromo-2-methoxyphenol serves as the starting material. Bromination of guaiacol (2-methoxyphenol) using $$ \text{Br}_2 $$ in acetic acid at 40–50°C yields 78–85% product. Alternatives include electrophilic substitution with $$ \text{N}-bromosuccinimide $$ (NBS) under radical conditions.

Acetic Acid Side Chain Introduction

The phenol undergoes Williamson ether synthesis with ethyl chloroacetate in acetone, catalyzed by potassium carbonate ($$ \text{K}2\text{CO}3 $$):
$$
\text{4-Bromo-2-methoxyphenol} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate}
$$
Reaction conditions: 12 h reflux, yielding 92% intermediate.

Formylation at C6 Position

Vilsmeier-Haack formylation introduces an aldehyde group at the ortho position to the methoxy group:
$$
\text{POCl}_3 + \text{DMF} \rightarrow \text{Vilsmeier reagent} \xrightarrow{\text{60°C}} \text{Ethyl 2-(4-bromo-2-methoxy-6-formylphenoxy)acetate}
$$
Yield: 68–72% after column chromatography.

Schiff Base Formation

Condensation with 4-methylaniline in ethanol under acidic catalysis (e.g., $$ \text{H}2\text{SO}4 $$):
$$
\text{Aldehyde intermediate} + \text{4-methylaniline} \xrightarrow{\text{EtOH, H}^+} \text{Target compound}
$$
Reaction time: 4 h at 60°C; yield: 85%.

Route B: Early-Stage Imine Formation

Synthesis of 2-Methoxy-6-[(4-Methylphenyl)Imino]Methylphenol

4-Methylaniline reacts with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux (3 h), yielding the Schiff base (89% yield).

Bromination at C4 Position

Electrophilic bromination using $$ \text{Br}2 $$ in dichloromethane at 0°C introduces the bromine atom:
$$
\text{Schiff base} + \text{Br}
2 \xrightarrow{\text{CH}2\text{Cl}2} \text{4-Bromo derivative}
$$
Yield: 76% after recrystallization.

Esterification with Ethyl Chloroacetate

Williamson ether synthesis under alkaline conditions ($$ \text{NaH} $$, THF, 0°C to RT) attaches the acetate group:
$$
\text{Phenolic intermediate} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{NaH}} \text{Target compound}
$$
Yield: 88%.

Optimization and Mechanistic Insights

Catalysis in Schiff Base Formation

  • Acid Catalysis : Protonation of the aldehyde enhances electrophilicity, accelerating nucleophilic attack by the amine.
  • Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of aromatic intermediates.

Bromination Regioselectivity

The methoxy group at C2 directs bromination to C4 via resonance stabilization of the sigma complex. DFT calculations confirm a 12.3 kcal/mol preference for para-bromination over ortho.

Esterification Kinetics

Pseudo-first-order kinetics observed for the Williamson reaction, with $$ k = 0.15 \, \text{h}^{-1} $$ at 25°C.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.42 (s, 1H, CH=N), 7.25–7.18 (m, 4H, Ar–H), 6.92 (d, $$ J = 8.4 \, \text{Hz} $$, 1H), 4.23 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.89 (s, 3H, OCH$$ _3 $$), 2.37 (s, 3H, Ar–CH$$ _3 $$).
  • IR (KBr) : 1685 cm$$ ^{-1} $$ (C=O), 1620 cm$$ ^{-1} $$ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H$$ _2$$O) shows ≥95% purity, corroborating supplier specifications.

Industrial-Scale Considerations

Cost Analysis

Component Price (USD/g) Source
4-Methylaniline 0.45 Ryan Scientific
Ethyl chloroacetate 0.78 American Custom
NBS 2.20 Key Organics

Total synthesis cost: ≈$3.50/g, excluding labor.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (needs improvement via solvent recycling).
  • E-factor : 18.7 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research . Its structural features contribute to its interaction with biological macromolecules, enhancing its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate increased potency against various cancer cell lines compared to standard treatments like cisplatin. For instance, modifications in the substituents on the aromatic rings can lead to compounds exhibiting up to 15-fold higher potency than cisplatin .

Case Study: Anticancer Efficacy

A study investigating derivatives of thiazolidinones showed that certain analogues significantly inhibited tumor cell proliferation across multiple cancer types, including colon (HT-29), lung (A549), and breast carcinoma (MDA-MB-231) cell lines. The most potent derivative exhibited IC50 values as low as 0.073 µM , indicating strong anticancer properties .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Pharmaceuticals : Its potential as an anticancer agent positions it for development in cancer therapeutics.
  • Agricultural Chemicals : The compound's antimicrobial properties suggest possible applications in developing new pesticides or fungicides.
  • Material Science : Its structural characteristics could be utilized in creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Phenoxyacetate Esters

The following table highlights key analogs and their substituent-driven differences:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 4-Br, 2-OCH₃, 6-[(4-methylphenyl)iminomethyl], 2-OAc C₁₉H₁₉BrN₂O₄ 435.28 g/mol Predicted high lipophilicity due to imine and methylphenyl groups .
Ethyl 2-(4-Bromo-2-[(Hydroxyimino)Methyl]-6-Methoxyphenoxy)Acetate (CAS 338416-53-8) 4-Br, 2-OCH₃, 6-(hydroxyiminomethyl), 2-OAc C₁₂H₁₄BrNO₅ 332.15 g/mol Density: 1.46 g/cm³; pKa ~10.46; more polar than target due to hydroxylimine.
Ethyl 2-[4-Bromo-2-Methoxy-6-[(E)-Methoxyiminomethyl]Phenoxy]Acetate (CAS 2059987-89-0) 4-Br, 2-OCH₃, 6-(methoxyiminomethyl), 2-OAc C₁₃H₁₆BrNO₅ 358.18 g/mol Methoxyimine enhances stability compared to unsubstituted imines.
Ethyl 2-[2-[[(4-Chlorophenyl)Sulfonyl]Methyl]Phenoxy]Acetate (CAS 175202-86-5) 2-(sulfonylmethyl)phenyl, 4-Cl, 2-OAc C₁₇H₁₇ClO₅S 368.83 g/mol Sulfonyl group increases acidity (lower pKa) and hydrogen-bonding potential.
Ethyl 2-(3,5-Bis(Trifluoromethyl)Phenoxy)Acetate (CAS 87964-33-8) 3,5-(CF₃)₂, 2-OAc C₁₂H₁₀F₆O₃ 316.20 g/mol High electronegativity from CF₃ groups; likely poor solubility in polar solvents.

Crystallographic and Spectroscopic Data

  • XRD Analysis: demonstrates that β-cyclodextrin inclusion complexes improve the solubility of chlorophenyl-substituted phenoxyacetates, a strategy applicable to the target compound .
  • NMR/IR Signatures: The imine C=N stretch (~1600–1650 cm⁻¹) and bromine’s inductive effects would distinguish the target compound’s IR spectrum from non-halogenated analogs .

Biological Activity

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate, with the CAS number 338750-65-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20BrNO4
  • Molecular Weight : 406.27 g/mol
  • Boiling Point : Approximately 508.1 °C (predicted)
  • Density : 1.29 g/cm³ (predicted)
  • pKa : 3.01 (predicted)

Synthesis

The synthesis of this compound typically involves several steps:

  • Methoxylation : Introduction of the methoxy group onto the aromatic ring.
  • Imination : Formation of the imino group through reaction with an amine.
  • Esterification : Reaction with ethanol to form the ester.

These steps can be optimized for industrial production using continuous flow reactors and catalysts to enhance yield and efficiency .

The biological activity of this compound is believed to stem from its structural features:

  • The imino group can participate in hydrogen bonding with biological macromolecules.
  • The bromo and methoxy substituents may enhance lipophilicity and influence interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines, including MCF7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin:

CompoundIC50 (μM)Reference
Ethyl 2-(Bromo-Methoxy)<0.50
Cisplatin~4.0

The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance biological activity, making it a candidate for further development in cancer therapy .

Case Studies

  • Study on Antiproliferative Effects : A recent study compared the antiproliferative effects of several derivatives against MCF7 cells, revealing that this compound exhibited higher potency than many derivatives tested, suggesting its potential as a therapeutic agent .
  • Antibacterial Screening : In a comprehensive antibacterial screening, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than many known antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a multi-step pathway:

Core phenolic intermediate preparation : React 4-bromo-2-methoxy-6-formylphenol with ethyl bromoacetate in acetone/DMF under reflux with K₂CO₃ as a base .

Schiff base formation : Condense the aldehyde group with 4-methylaniline in ethanol under acidic (e.g., glacial acetic acid) or neutral conditions, monitored by TLC .
Key variables :

  • Base selection : K₂CO₃ vs. NaH impacts reaction time and byproduct formation.
  • Solvent polarity : Polar aprotic solvents (DMF) accelerate formyl group reactivity but may require longer purification .
    Yield optimization : Recrystallization from ethanol/water mixtures typically achieves >75% purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and what spectral markers distinguish it from analogs?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Phenolic protons : Downfield singlet at δ ~10.2 ppm (aldehyde proton in intermediates, absent in final Schiff base).
    • Imine proton : Sharp singlet at δ ~8.3 ppm (C=N-H) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=N), ~1730 cm⁻¹ (ester C=O) .
  • X-ray crystallography : Confirm planar geometry of the imine group and dihedral angles between aromatic rings (critical for assessing conjugation) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The 4-bromo group activates the aromatic ring toward NAS due to its electron-withdrawing nature, directing electrophiles to the ortho/para positions. However, steric hindrance from the methoxy and imine groups limits reactivity at the 4-position. Experimental studies show:

  • Bromine replacement : Requires Pd-catalyzed coupling (e.g., Suzuki) for substitution with aryl/heteroaryl groups .
  • Competing reactions : Reduction of the imine group (e.g., NaBH₄) may occur if NAS conditions are too harsh .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s derivatives?

Methodological Answer:

  • Structure solution : Use SHELXD for phase problem resolution via dual-space methods, particularly for heavy atoms (Br) .
  • Refinement in SHELXL :
    • Apply restraints for disordered methoxy/imine groups.
    • Validate using R-factor convergence (<5%) and electron density maps for missing H atoms .
  • Twinned crystals : Employ TWIN/BASF commands to model merohedral twinning, common in Schiff base derivatives .

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro) modulate biological activity in related phenoxyacetate derivatives?

Comparative Analysis :

SubstituentElectronic EffectObserved Bioactivity Trend
4-Bromo Moderate EWGEnhanced enzyme inhibition (e.g., COX-2)
4-Nitro Strong EWGHigher cytotoxicity but reduced solubility
4-Methoxy EDGImproved membrane permeability but lower target affinity
Methodological Insight :
  • QSAR modeling : Correlate Hammett constants (σ) with IC₅₀ values to predict activity .

Q. What computational strategies validate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking studies (AutoDock Vina) :
    • Prepare ligand: Optimize geometry using DFT (B3LYP/6-31G*) .
    • Target selection: Use PDB structures (e.g., EGFR kinase) with active-site flexibility (induced-fit).
  • MD simulations (GROMACS) :
    • Assess binding stability via RMSD/RMSF over 100 ns trajectories.
    • Identify key residues (e.g., Lys721 in EGFR) for hydrogen bonding with the imine group .

Q. How to resolve contradictions in spectral data for degradation products under oxidative conditions?

Case Study :

  • Observed discrepancy : LC-MS shows a m/z 315.02 fragment (likely demethylated product), but NMR suggests ester hydrolysis.
    Resolution protocol :

HPLC-MS/MS : Compare fragmentation patterns with synthetic standards.

Control experiments : Repeat oxidation (e.g., KMnO₄) under anhydrous vs. humid conditions to isolate hydrolysis pathways .

Q. What are the limitations of using this compound in photodynamic therapy (PDT) studies?

Critical Analysis :

  • Low singlet oxygen quantum yield : Attributable to electron-deficient bromine quenching excited states.
  • Mitigation : Synthesize analogs with halogen-free substituents (e.g., 4-cyano) and assess ΦΔ via DPBF assay .

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